1,1-Dibenzyl-3-naphthalen-1-ylurea
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Overview
Description
1,1-Dibenzyl-3-naphthalen-1-ylurea is a chemical compound with the molecular formula C25H22N2O and a molecular weight of 366.45 g/mol It is known for its unique structure, which includes a naphthalene ring and two benzyl groups attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibenzyl-3-naphthalen-1-ylurea typically involves the reaction of naphthalen-1-ylamine with benzyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,1-Dibenzyl-3-naphthalen-1-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the urea moiety.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
1,1-Dibenzyl-3-naphthalen-1-ylurea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1,1-Dibenzyl-3-naphthalen-1-ylurea is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. Further research is needed to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
1,1-Dibenzyl-3-phenylurea: Similar structure but with a phenyl group instead of a naphthalene ring.
1,1-Dibenzyl-3-tolylurea: Contains a tolyl group instead of a naphthalene ring.
1,1-Dibenzyl-3-anthracenylurea: Features an anthracene ring instead of a naphthalene ring.
Uniqueness
1,1-Dibenzyl-3-naphthalen-1-ylurea is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
IUPAC Name |
1,1-dibenzyl-3-naphthalen-1-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O/c28-25(26-24-17-9-15-22-14-7-8-16-23(22)24)27(18-20-10-3-1-4-11-20)19-21-12-5-2-6-13-21/h1-17H,18-19H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRGRDXECHFWEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362402 |
Source
|
Record name | 1,1-dibenzyl-3-naphthalen-1-ylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86764-60-5 |
Source
|
Record name | 1,1-dibenzyl-3-naphthalen-1-ylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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